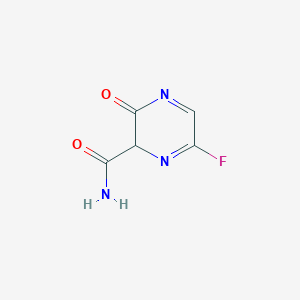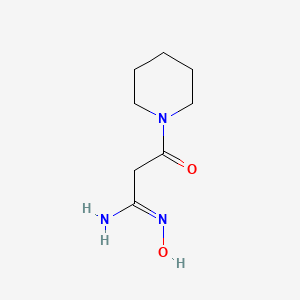
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is a purine derivative known for its significant role in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone. The reaction is heated to 40°C and stirred for 4 hours . After cooling to room temperature, the product is filtered and washed with methanol to obtain the desired compound as a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted Buchwald-Hartwig coupling reactions. This method is efficient and allows for the synthesis of various substituted purine derivatives under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium carbonate and various alkyl halides.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a tool for studying enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase 4 (DPP4). By binding to the active site of DPP4, it prevents the enzyme from degrading incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Linagliptin: Another DPP4 inhibitor with a similar structure but different substituents.
Saxagliptin: A DPP4 inhibitor with a different core structure but similar pharmacological effects.
Sitagliptin: Another DPP4 inhibitor with a different substitution pattern.
Uniqueness
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which provides distinct binding properties and pharmacological effects compared to other DPP4 inhibitors .
Propiedades
Fórmula molecular |
C10H11BrN4O2 |
|---|---|
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
8-bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h6-7H,5H2,1-2H3,(H,13,16,17) |
Clave InChI |
FURVZPHFJNJTJY-UHFFFAOYSA-N |
SMILES canónico |
CC#CCN1C2C(N=C1Br)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
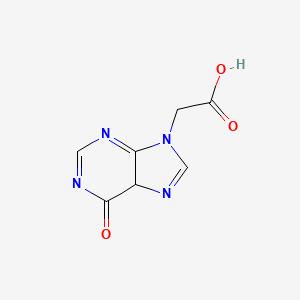
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)

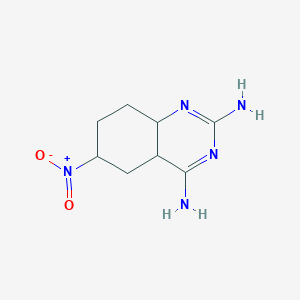

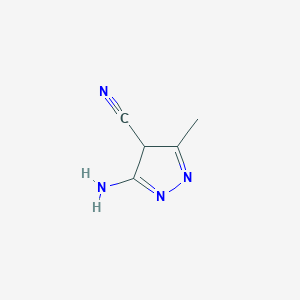
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)

